N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide

Description

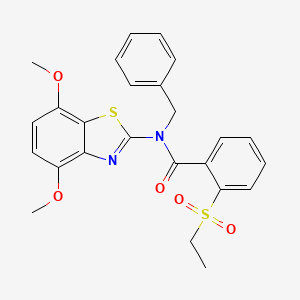

Chemical Structure and Properties:

The compound, with the molecular formula C₁₈H₁₈N₂O₅S₂ (MW: 406.48 g/mol), features a benzothiazole core substituted with methoxy groups at positions 4 and 5. The benzamide moiety includes a benzyl group and an ethanesulfonyl substituent at the ortho position of the benzene ring . Key structural attributes include:

- Ethanesulfonyl group: A strong electron-withdrawing group influencing reactivity and solubility.

- Benzyl substitution: Contributes to lipophilicity and steric bulk.

Properties

IUPAC Name |

N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-ethylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O5S2/c1-4-34(29,30)21-13-9-8-12-18(21)24(28)27(16-17-10-6-5-7-11-17)25-26-22-19(31-2)14-15-20(32-3)23(22)33-25/h5-15H,4,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLUWDRKPBAIBGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)C3=NC4=C(C=CC(=C4S3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide is CHNOS, with a molecular weight of approximately 496.6 g/mol. The compound features a complex structure that includes a benzothiazole ring with methoxy substitutions, which enhance its solubility and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 496.6 g/mol |

| Purity | Typically 95% |

Synthesis

The synthesis of this compound involves several key steps:

- Formation of Benzothiazole Rings : The benzothiazole rings are synthesized through cyclization reactions involving o-aminothiophenol and carbon disulfide.

- Introduction of Methoxy Groups : Methoxy groups are introduced via methylation reactions using methyl iodide and a base such as potassium carbonate.

- Benzylation : The benzyl group is added through nucleophilic substitution reactions with benzyl chloride.

- Amidation : The final step involves the formation of the amide group through condensation reactions with appropriate amines.

Anti-inflammatory Properties

Preliminary studies indicate that N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide may exhibit significant anti-inflammatory effects. Its mechanism likely involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response by catalyzing the formation of prostaglandins from arachidonic acid. By inhibiting these enzymes, the compound may reduce inflammation and associated pain.

Anticancer Activity

Research has shown that compounds with similar structural features to N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide possess anticancer properties. For example, studies on related benzothiazole derivatives have demonstrated their ability to inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The mechanisms involved include promoting apoptosis and disrupting cell cycle progression in these cancer cells .

Case Studies

- Study on Similar Compounds : A study evaluated a series of benzothiazole derivatives for their anti-inflammatory and anticancer activities. One notable compound significantly inhibited the proliferation of A431 and A549 cells while also reducing levels of inflammatory cytokines IL-6 and TNF-α .

- Mechanistic Insights : Another investigation revealed that certain benzothiazole derivatives inhibit both AKT and ERK signaling pathways in cancer cells, suggesting a dual role in targeting both tumor survival mechanisms and inflammatory processes .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Table 1: Comparison of Melting Points and Substituents

*Note: Molecular weights for compounds estimated based on structural similarity.

Key Observations :

Spectroscopic and Tautomeric Behavior

Infrared (IR) Spectroscopy :

- The target compound’s ethanesulfonyl group likely exhibits ν(S=O) stretching bands near 1150–1350 cm⁻¹, distinct from the C=O (1663–1682 cm⁻¹) and C=S (1243–1258 cm⁻¹) bands in imidazole derivatives .

- Unlike triazole-thione tautomers in (e.g., compounds 7–9), the benzothiazole core lacks tautomeric flexibility, favoring a single stable form .

Nuclear Magnetic Resonance (NMR) :

- The 4,7-dimethoxybenzothiazole moiety would show distinct aromatic protons (δ 6.5–7.5 ppm) and methoxy singlet peaks (δ ~3.8 ppm). Comparatively, Rip-B’s dimethoxyphenethyl group displays split methoxy signals due to asymmetric environments .

Q & A

Q. Key Considerations :

- Optimize solvent polarity (acetonitrile/water mixtures improve coupling efficiency) .

- Use carbodiimide coupling agents (e.g., EDC·HCl) for amide formation in non-polar solvents .

Basic: How is the structural integrity of this compound confirmed experimentally?

Answer:

A combination of spectroscopic and crystallographic methods is used:

- 1H/13C NMR : Identify methoxy (δ ~3.8–4.0 ppm), benzothiazole protons (δ ~7.2–8.5 ppm), and ethanesulfonyl groups (δ ~1.4 ppm for CH₃, δ ~3.5 ppm for SO₂CH₂) .

- IR Spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and sulfonyl S=O vibrations (~1150–1350 cm⁻¹) .

- X-ray Crystallography : Resolve molecular geometry using SHELXL for refinement. Intermolecular hydrogen bonds (e.g., N–H⋯N) stabilize crystal packing .

Q. Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution data .

- Hydrogen Bond Analysis : Identify classical (N–H⋯N) and non-classical (C–H⋯O/F) interactions using Mercury software .

- Packing Diagrams : SHELXTL visualizes π-π stacking between benzothiazole and benzamide rings (distance ~3.5 Å) .

Q. Example Interaction Table :

| Interaction Type | Atoms Involved | Distance (Å) | Angle (°) | Evidence |

|---|---|---|---|---|

| N–H⋯N | N1–H1⋯N2 | 2.89 | 165 | |

| C–H⋯O | C4–H4⋯O3 | 3.12 | 145 |

Advanced: How do methoxy and ethanesulfonyl substituents influence bioactivity?

Answer :

Structure-Activity Relationship (SAR) Approach :

Synthesize analogs : Vary substituents (e.g., replace 4,7-dimethoxy with Cl or NO₂) .

Comparative Assays : Test against PFOR enzyme (spectrophotometric NADH oxidation assay) .

Computational Docking : AutoDock Vina predicts binding affinities to PFOR’s active site (PDB: 2XEO) .

Key Finding : Methoxy groups enhance solubility and H-bond donor capacity, while ethanesulfonyl improves metabolic stability .

Methodological: How to optimize reaction yields in large-scale synthesis?

Q. Answer :

- Solvent Screening : Use DMF for benzylation (higher polarity reduces side reactions) .

- Catalyst : Add DMAP (4-dimethylaminopyridine) to accelerate acylation .

- Workup : Replace column chromatography with antisolvent precipitation (e.g., add H₂O to DMSO solution) .

Q. Yield Comparison Table :

| Method | Solvent | Catalyst | Yield (%) | Evidence |

|---|---|---|---|---|

| EDC·HCl Coupling | CH₃CN/H₂O | None | 75 | |

| Pyridine Reflux | Pyridine | None | 68 |

Advanced: How to model the compound’s interaction with target enzymes computationally?

Q. Answer :

Docking Setup : Prepare PFOR (PDB: 2XEO) in AutoDock Tools; assign Gasteiger charges .

Molecular Dynamics (MD) : Simulate ligand-enzyme complexes in GROMACS (20 ns trajectory) .

Binding Energy : Calculate ΔG using MM-PBSA. Compare with crystallographic B-factors .

Predicted Interaction : The ethanesulfonyl group forms salt bridges with Arg228, while benzothiazole π-stacks with Phe160 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.